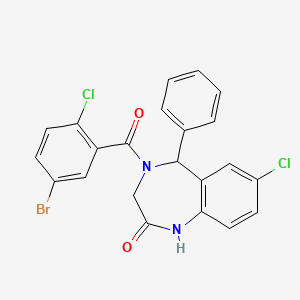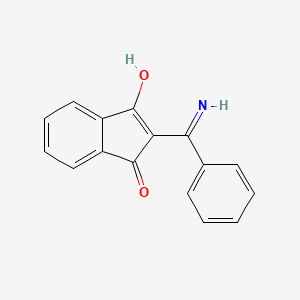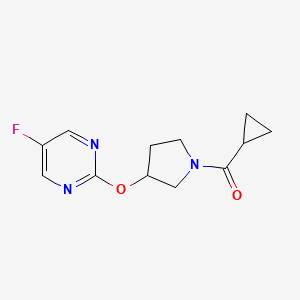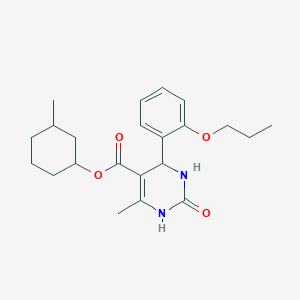![molecular formula C22H28N4O4 B2685395 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-62-5](/img/structure/B2685395.png)
7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods . One such method involves the heating of 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH . This leads to the selective formation of pyrrolo[2,3-d]pyrimidin-5-ones or pyrrolo[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The specific compound , “this compound”, would have additional functional groups attached to this basic structure .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines can be quite diverse, depending on the nature of the substituents and the reaction conditions . For instance, the substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a related compound, “2-Amino-4-(benzylamino)-7-cyclopentyl-N, N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide”, was reported to be a white solid with a melting point of 139.5–140.3°C .Applications De Recherche Scientifique
Synthesis and Structural Modifications
Compounds within this chemical class are synthesized through various methods, aiming to explore their potential activities and applications in scientific research. For example, novel compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized, showcasing a wide range of biological activities. These activities include anti-inflammatory and analgesic effects, attributed to their inhibition of cyclooxygenase enzymes. These compounds demonstrate significant selective COX-2 inhibitory activity, highlighting their potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Potential Antitumor Activities
The synthesis of pyrido[2,3-d]pyrimidines has been described, showing significant activity against various cancer models. For instance, a specific derivative has been identified as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, displaying considerable activity against the Walker 256 carcinosarcoma in rats, which suggests its potential application in cancer treatment (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).
Insights into Conformational Features
Studies on the structural modifications of thiazolopyrimidines provide insights into their conformational features, which are crucial for understanding their biological activities. These studies show how variations in substituents influence the compounds' molecular packing and interaction patterns, critical for designing more effective molecules (H. Nagarajaiah, N. Begum, 2014).
Applications in Autorecycling Oxidation
Pyridodipyrimidines have been utilized as NAD(P)+ model compounds in the autorecycling oxidation of alcohols. This application demonstrates the utility of pyridodipyrimidine derivatives in mimicking biological redox reactions, offering a synthetic pathway that is highly efficient and generates minimal waste. Such catalytic processes are valuable in both research and industrial applications, underscoring the versatility of these compounds (F. Yoneda, H. Yamato, M. Ono, 1981).
Mécanisme D'action
Target of Action
The primary targets of 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets, mTOR kinase and PI3 kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinase, this compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and survival due to the inhibition of mTOR and PI3 kinase . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment.
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activities, potential therapeutic applications, and the development of novel analogs with enhanced activity and selectivity . The compound’s potential as an antitumor agent, particularly in combination with other chemotherapeutic agents, could be a promising area of investigation .
Propriétés
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-propan-2-yloxypropyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-15(2)30-12-8-11-23-19(27)18-13-17-20(24(3)22(29)25(4)21(17)28)26(18)14-16-9-6-5-7-10-16/h5-7,9-10,13,15H,8,11-12,14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSOPMWZIOEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)




![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)
![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)